REACTION_CXSMILES
|
I[C:2]1[N:3]=[CH:4][N:5]2[CH:9]=[CH:8][S:7][C:6]=12.[S:10]1[C:14]([CH:15]=[O:16])=[CH:13][N:12]=[CH:11]1>>[S:10]1[C:14]([C:15]([C:2]2[N:3]=[CH:4][N:5]3[CH:9]=[CH:8][S:7][C:6]=23)=[O:16])=[CH:13][N:12]=[CH:11]1
|
Name
|
|
Quantity
|
265 mg
|
Type
|
reactant
|
Smiles
|
IC=1N=CN2C1SC=C2
|
Name
|
|
Quantity
|
119 mg
|
Type
|
reactant
|
Smiles
|
S1C=NC=C1C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
of Synthesis Example 3
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=NC=C1C(=O)C=1N=CN2C1SC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 187 mg | |
YIELD: CALCULATEDPERCENTYIELD | 75.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |